2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
2-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)8-17-9-11(7-14)13(16-17)12-5-3-4-6-15-12/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYCAFRWKLHKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Retrosynthetic Strategy and Key Intermediates
The synthesis of 2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine generally follows a modular approach:
- Construction of the pyrazole core with desired substituents (chloromethyl and isobutyl groups)
- Coupling of the functionalized pyrazole with a pyridine ring, typically at the 2-position
Table 1. Retrosynthetic Disconnection
| Target Fragment | Possible Precursor(s) | Key Transformation |
|---|---|---|
| 4-(Chloromethyl)-1-isobutylpyrazole | 4-(Hydroxymethyl)pyrazole, isobutylhydrazine | Alkylation, chlorination |
| 2-(Pyrazol-3-yl)pyridine | 2-bromopyridine, pyrazole boronic ester | Suzuki coupling |
Synthesis of Substituted Pyrazole Core
A. Alkylation and Chloromethylation
- The pyrazole ring is typically synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents.
- Introduction of the isobutyl group can be achieved by using isobutylhydrazine or by N-alkylation of a preformed pyrazole.
- The chloromethyl group is introduced at the 4-position, often by chlorination of a 4-(hydroxymethyl)-substituted pyrazole using reagents such as thionyl chloride or phosphorus oxychloride.
B. Example: Synthesis of Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Alkylation of 4-pyrazoleboronic acid pinacol ester with isobutyl halide in the presence of potassium carbonate in DMF at 60°C yields the isobutyl-substituted pyrazole boronic ester.
- Chloromethylation follows, typically with chloromethyl methyl ether or formaldehyde and hydrochloric acid, followed by chlorination.
Coupling with Pyridine Ring
- The Suzuki–Miyaura cross-coupling reaction is the preferred method for linking the substituted pyrazole and pyridine rings.
- The reaction uses a 2-halopyridine (commonly 2-bromopyridine) and the pyrazole boronic ester as coupling partners, with a palladium catalyst (such as PdCl₂(PPh₃)₂) and a base (cesium carbonate or potassium carbonate) in dry DMF or DME under nitrogen at 85–100°C.
- Combine aryl halide (1.0 equiv.), boronic ester (1.5 equiv.), and base (1.5–2.0 equiv.) in dry solvent.
- Add palladium catalyst (0.1 equiv.).
- Stir under inert atmosphere at elevated temperature (85–100°C) until completion (monitored by TLC or LC-MS).
- Workup involves extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and purification by column chromatography.
Alternative Annulation Strategies
- An alternative approach involves annulation of a pyrazole ring onto a functionalized pyridine core, although this is less common due to regioselectivity challenges.
- Methods such as the Japp–Klingemann reaction and nucleophilic aromatic substitution (SNAr) can be employed, especially when starting from 2-chloro-3-nitropyridines and hydrazones, but are more suited for the synthesis of pyrazolo[4,3-b]pyridine frameworks rather than the direct 2-(pyrazol-3-yl)pyridine linkage.
Data Tables: Key Reaction Conditions and Yields
Table 2. Representative Reaction Conditions
*Yields for chloromethylation are typical for similar pyrazole derivatives; specific data for this exact compound may vary.
Detailed Research Findings
- The Suzuki–Miyaura coupling is robust, allowing for diverse substitution patterns on both the pyrazole and pyridine rings.
- Alkylation of the pyrazole boronic ester before coupling is generally preferred due to easier purification and higher yields.
- Water-free conditions are essential during coupling to prevent nucleophilic aromatic substitution on the pyridine ring.
- Purification is typically achieved by flash column chromatography using petroleum ether and ethyl acetate as eluents.
- Annulation strategies using SNAr and Japp–Klingemann reactions are effective for fused pyrazolopyridine systems but are less direct for the target compound.
Summary Table: Preparation Route Overview
| Step | Description |
|---|---|
| 1. Pyrazole core | Synthesize 1-isobutyl-4-(chloromethyl)pyrazole |
| 2. Boronic ester prep | Convert pyrazole to boronic ester (pinacol protection) |
| 3. Suzuki coupling | Couple with 2-bromopyridine using Pd catalyst |
| 4. Purification | Extract, dry, and purify by chromatography |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chloromethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The pyrazole and pyridine rings can be reduced under stringent conditions to yield corresponding amines.
Substitution: The chloromethyl group can be substituted by nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Use of agents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas in the presence of catalysts such as palladium.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation: Yields compounds such as 2-(4-formyl-1-isobutyl-1H-pyrazol-3-yl)pyridine.
Reduction: Produces derivatives like 2-(4-(aminomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine.
Substitution: Forms various functionalized pyrazole-pyridine compounds.
Scientific Research Applications
2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine has diverse applications:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Potential inhibitor in enzymatic studies due to its reactive chloromethyl group.
Medicine: May act as a scaffold for the development of pharmaceutical agents targeting specific pathways.
Industry: Employed in the production of specialty chemicals and intermediates in manufacturing processes.
Mechanism of Action
Mechanism
The compound exerts its effects primarily through the reactivity of the chloromethyl group, which can form covalent bonds with nucleophilic sites on biomolecules.
Molecular Targets and Pathways
Enzymes: Can inhibit enzyme activity by modifying active sites.
Receptors: May interact with specific receptors, altering their function and influencing signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Chloromethyl-Containing Compounds
Structural and Physical Properties
The table below compares the target compound with structurally related chloromethyl-substituted heterocycles from the Kanto Reagents catalog :
| Compound Name (CAS) | Core Structure | Substituents | Melting Point (°C) | Purity | Price (JPY) |
|---|---|---|---|---|---|
| 2-(4-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine (2098018-09-6) | Pyrazole + pyridine | Chloromethyl, isobutyl | Not reported | ≥95% | Discontinued |
| 5-(Chloromethyl)-2-phenylpyrimidine (886531-63-1) | Pyrimidine | Chloromethyl, phenyl | 96.5–98 | 97% | 80,400/1g |
| 2-[4-(Chloromethyl)phenyl]-1,3-thiazole (906352-61-2) | Thiazole | Chloromethylphenyl | 67–69 | 97% | 66,900/1g |
| 4-(Chloromethyl)-2-phenyl-1,3-thiazole (4771-31-7) | Thiazole | Chloromethyl (C4), phenyl | 49–50 | 97% | Not listed |
| 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine (613239-76-2) | Pyridine | Chloromethylphenyl, CF₃ | 77–78 | 95% | 70,200/1g |
| Chloromethyl pivalate (18997-19-8) | Ester | Pivaloyloxy, chloromethyl | N/A (BP: 70–72°C) | Unknown | 6,600/100mL |
Key Observations:
Structural Diversity :
- The target compound’s pyrazole-pyridine hybrid contrasts with pyrimidine, thiazole, or pyridine cores in analogs. The isobutyl group introduces steric bulk absent in phenyl- or CF₃-substituted analogs .
- Chloromethyl pivalate is an ester, lacking aromaticity, and serves as a functionalization reagent rather than a heterocyclic scaffold .
Thermal Stability :
- The thiazole derivatives exhibit lower melting points (49–69°C) compared to pyrimidine (96.5–98°C) and pyridine (77–78°C) analogs, suggesting weaker intermolecular forces in thiazoles. The target compound’s melting point is unreported, possibly due to discontinuation .
Purity and Cost: Most analogs are ≥95–97% pure, aligning with the target compound’s ≥95% purity. Notably, the pyridine derivative with a CF₃ group (95% purity) is priced lower (70,200 JPY/1g) than the pyrimidine analog (80,400 JPY/1g), reflecting substituent-driven cost variations .
Functional and Application Insights
- Pyrimidine vs. Pyrazole-Pyridine : Pyrimidines (e.g., 886531-63-1) are common in nucleobase analogs, while pyrazole-pyridine hybrids may target kinase inhibition due to their nitrogen-rich architecture. The isobutyl group in the target compound could enhance lipophilicity, influencing membrane permeability .
- Thiazole Derivatives : Thiazoles (e.g., 906352-61-2) are prevalent in antimicrobial agents. Their lower melting points may correlate with reduced crystallinity, impacting formulation stability .
- Trifluoromethyl Pyridine: The CF₃ group in 613239-76-2 enhances electron-withdrawing effects and metabolic stability, making it valuable in agrochemicals or pharmaceuticals.
Commercial Availability
The target compound’s discontinued status contrasts with actively listed analogs like 5-(chloromethyl)-2-phenylpyrimidine.
Biological Activity
2-(4-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of receptor activity. This article reviews the compound's biological properties, focusing on its interactions with various biological targets, specifically its role as a positive allosteric modulator (PAM) for muscarinic receptors.
- Molecular Formula : C13H16ClN3
- Molecular Weight : 249.74 g/mol
- CAS Number : 2098018-09-6
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity. Specifically, it interacts with muscarinic M4 receptors, enhancing the binding affinity of acetylcholine (ACh) through positive allosteric modulation. This interaction significantly increases the efficacy of ACh at the orthosteric site, leading to enhanced receptor activation.
Allosteric Modulation Studies
Recent studies have quantified the binding affinity and cooperativity of this compound with ACh:
- pK_B Values : Ranged from 6.3 to 6.5, indicating a strong affinity for the allosteric site.
- Log α_ACh Values : Indicated a 25–50-fold increase in ACh affinity at the orthosteric site.
These findings suggest that subtle modifications in the chemical structure around the core pyrazole-pyridine framework do not significantly affect the compound's ability to interact with the M4 receptor or its allosteric properties .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds and their effects on M4 receptor modulation:
| Compound | pK_B Value | Log α_ACh | Efficacy Increase | Reference |
|---|---|---|---|---|
| Compound 8 | 6.4 | 1.38 | 25-fold | |
| Compound 9 | 6.5 | 1.50 | 30-fold | |
| Compound 10 | 6.3 | 1.40 | 28-fold |
Study on Muscarinic Receptor Modulation
In a study evaluating the allosteric modulation capabilities of pyrazol-4-yl-pyridine derivatives, it was found that compounds similar to this compound exhibited significant PAM activity at M4 receptors. The study utilized an operational model of allosterism to assess functional cooperativity with ACh, revealing that these compounds could stabilize a conformation favorable for agonist binding while reducing antagonist binding efficacy .
Anticancer Potential
While primarily studied for its neurological implications, there is emerging evidence suggesting that pyrazole derivatives may also possess anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
